4-Boc-3-甲氧基-吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including cyclization, alkylation, and condensation reactions. For instance, the synthesis of a thiophene analogue of the analgesic Pravadoline B involved a Fischer-analogue cyclization and subsequent alkylation with N-(2-Chloroethyl)morpholine . Another example is the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, which was achieved through a cyclization reaction, reduction, and acidification . These methods highlight the diverse synthetic routes available for creating morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For example, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was determined, showing significant inhibitory activity against some cancer cell lines . The dihedral angles between different rings in the structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate were also analyzed by X-ray crystallography .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For example, the hydrolysis of N-salicylidene-2-methoxyethylamine was catalyzed by morpholine, and the reaction was influenced by the presence of boric acid . Additionally, the complexation of morpholine derivatives with metals such as palladium(II) and mercury(II) was studied, revealing how the ligands coordinate through specific atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be deduced from their synthesis and molecular structure. For instance, the solubility, melting points, and boiling points can be influenced by the presence of different functional groups. The NMR spectra of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride provided insights into the electronic environment of the protons and carbons in the molecules . The thermal hazard analysis of the nitration process for 4-(4-methoxy-3-nitrophenyl)morpholine also highlighted the importance of understanding the physical properties for safe chemical synthesis .

科学研究应用

合成和化学性质

- 4-Boc-3-甲氧基-吗啉已被用于新型 5-取代吗啉-3-膦酸的对映选择性合成,采用 N-酰亚胺中间体并在顺式二取代产物的形成中表现出显着的对映选择性 (Bonilla-Landa, Viveros-Ceballos, & Ordóñez, 2014)。

- 该化合物还被用于优化 4-苯基氨基-3-喹啉甲腈作为 Src 激酶活性的有效抑制剂,表明其在药理活性分子开发中的潜力 (Boschelli 等人,2001)。

催化和反应机理研究

- 它在钌催化的反马氏规则氢胺化反应中发挥了作用,在与各种胺(包括吗啉衍生物)的反应中表现出高区域选择性和产率 (Utsunomiya 和 Hartwig,2003)。

- 此外,其衍生物已参与研究 BODIPY 染料在 3 位直接官能化的机理,有助于理解染料官能化中的反应途径 (He, Hu, Xi, & Sun, 2015)。

材料科学和络合研究

- 4-Boc-3-甲氧基-吗啉的衍生物已被合成并研究与钯(II)和汞(II)的络合,为这些配合物的结构和结合特性提供了有价值的见解 (Singh, Sooriyakumar, Husebye, & Törnroos, 2000)。

- 该化合物还一直是合成新杂环系统(如 1,4-恶嗪和取代的 1,4-恶嗪)的一部分,展示了其在合成多种杂环结构中的多功能性 (Claveau 等人,2007)。

未来方向

The future directions in the research of 4-Boc-3-methoxy-morpholine and other morpholine derivatives include the development of efficient morpholine organocatalysts . Despite the limitations of the morpholine ring for enamine catalysis, recent studies have reported the synthesis of new organocatalysts belonging to the class of ß-morpholine amino acids .

属性

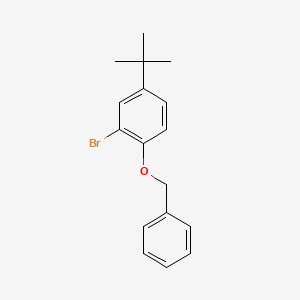

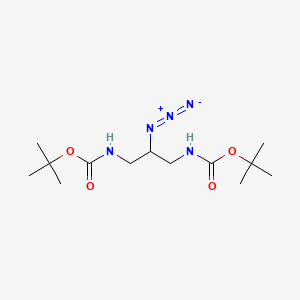

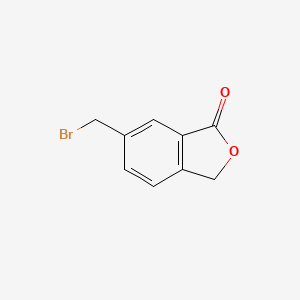

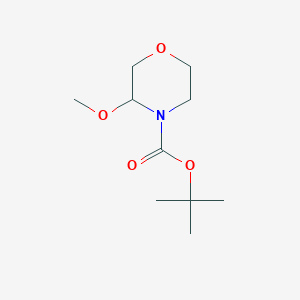

IUPAC Name |

tert-butyl 3-methoxymorpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11-5-6-14-7-8(11)13-4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLXBLAVDAYETC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Boc-3-methoxy-morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。